![molecular formula C6H2Cl2IN3 B15238558 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B15238558.png)
6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine is a heterocyclic compound with the molecular formula C6H2Cl2IN3 and a molecular weight of 313.91 g/mol . This compound is characterized by the presence of chlorine and iodine atoms attached to an imidazo[1,2-A]pyrazine core, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine typically involves the halogenation of imidazo[1,2-A]pyrazine derivatives. One common method includes the use of N-chlorosuccinimide (NCS) and iodine monochloride (ICl) as halogenating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
8-Chloro-3-iodoimidazo[1,2-A]pyrazine: Similar in structure but lacks one chlorine atom.
6,8-Dibromoimidazo[1,2-A]pyrazine: Contains bromine atoms instead of chlorine and iodine.
6,8-Dichloro-3-iodoimidazo[1,2-A]pyridine: Similar scaffold but with a pyridine ring instead of a pyrazine ring
Uniqueness
6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and binding properties. This makes it a versatile compound for various applications in synthetic and medicinal chemistry .
特性
分子式 |
C6H2Cl2IN3 |
|---|---|
分子量 |
313.91 g/mol |
IUPAC名 |
6,8-dichloro-3-iodoimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H2Cl2IN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H |
InChIキー |
ZEBUPESKOLNLDY-UHFFFAOYSA-N |
正規SMILES |
C1=C(N2C=C(N=C(C2=N1)Cl)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


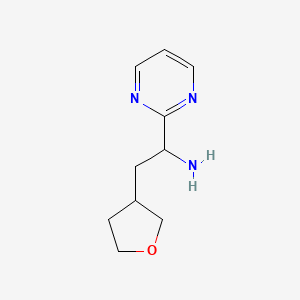
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate](/img/structure/B15238495.png)

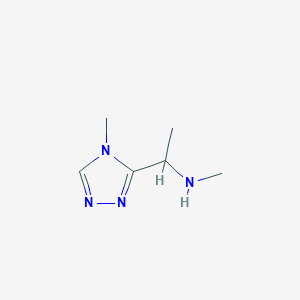
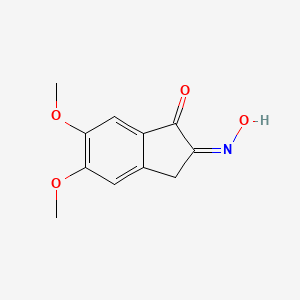
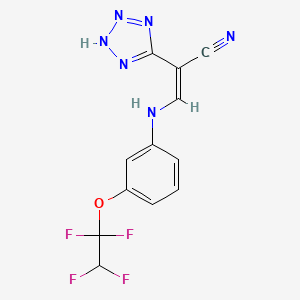

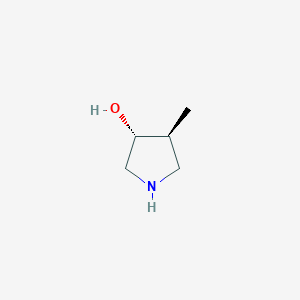
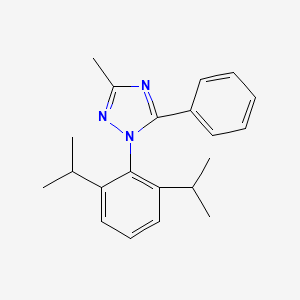
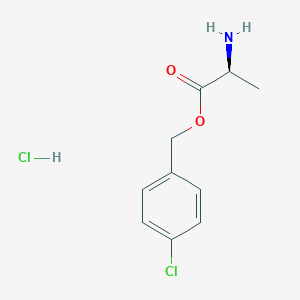
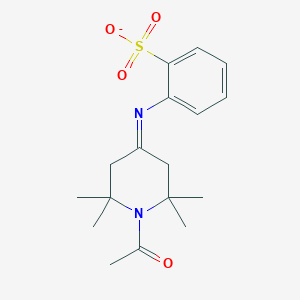
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine hcl](/img/structure/B15238572.png)
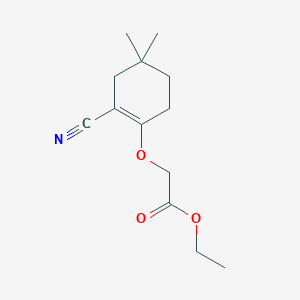
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15238598.png)
